2-chloro-N-(4-mercaptophenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-sulfanylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-12-4-2-1-3-11(12)13(16)15-9-5-7-10(17)8-6-9/h1-8,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDVNTWIJXFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-mercaptophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-mercaptoaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-mercaptophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-hydroxy-N-(4-mercaptophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-mercaptophenyl)benzamide is widely used in scientific research for:
Chemistry: As a starting material for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-mercaptophenyl)benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-N-(4-mercaptophenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, crystallography, and functional applications.
Table 1: Comparative Analysis of Substituted Benzamides
Key Comparisons:
Substituent Effects on Reactivity and Bioactivity :
- The mercapto group (-SH) in the target compound is more nucleophilic and redox-active compared to the methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . This could enhance interactions with biological targets (e.g., enzymes with cysteine residues) or improve metal-binding capacity.
- Pyrimidine and triazine substituents (e.g., in compounds from and ) demonstrate enhanced pesticidal activity, suggesting that electron-withdrawing groups on the benzamide scaffold improve agrochemical efficacy .
Structural and Crystallographic Trends :
- Dihedral angles between aromatic rings in benzamides range from 79.20° (methoxy analog) to 87.7° (methyl analog), indicating substituent-dependent conformational flexibility . The mercapto group’s smaller size may allow closer packing in crystal lattices compared to bulkier substituents.
Thermal and Spectroscopic Properties: Melting points of pyrimidine-substituted benzamides (126–167°C) suggest higher thermal stability compared to non-heterocyclic analogs . The mercapto derivative’s melting point is expected to be influenced by hydrogen-bonding networks. ¹H-NMR data for pyrimidine analogs show distinct NH proton shifts (10.59–11.89 ppm), which could serve as benchmarks for characterizing the mercapto derivative’s hydrogen-bonding behavior .
Pharmaceutical and Agrochemical Potential: Sulfamoyl and sulfonyl derivatives (e.g., and ) are associated with antimicrobial and antifungal activities, highlighting the role of electronegative substituents in bioactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(4-mercaptophenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) minimizes side reactions and improves yield . Reaction optimization should focus on solvent selection (e.g., ethanol or methanol-acetic acid mixtures) and stoichiometric ratios to enhance purity. Slow evaporation of the solvent is recommended for single-crystal growth .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiol S-H stretch ~2550 cm⁻¹).
- NMR Spectroscopy : H NMR confirms aromatic proton environments and substituent positions (e.g., deshielding due to chloro and mercapto groups). C NMR resolves carbonyl and aromatic carbons.
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns for structural validation.
- Purity is verified via melting point analysis and chromatographic methods (e.g., HPLC) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is performed using crystals grown via slow evaporation. Data collection at low temperatures (e.g., 89–290 K) minimizes thermal motion artifacts.
- Software :
- SHELX (e.g., SHELXL for refinement) resolves atomic positions and thermal parameters .
- ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks .
- Hydrogen atoms are placed geometrically, with isotropic thermal parameters constrained to parent atoms .
Advanced Research Questions
Q. How can researchers resolve data contradictions during crystallographic refinement of halogenated benzamides?
- Approach :
- Twinned Data : Use SHELXL’s twin refinement tools for handling pseudo-merohedral twinning.
- Disorder Modeling : Apply PART instructions in SHELX to model disordered chloro or mercapto groups.
- Validation Tools : Check R factors, residual electron density maps, and data-to-parameter ratios (target > 10:1) to ensure model reliability .
Q. What strategies enhance regioselectivity in substitution reactions at the chloro or mercapto positions of this compound?
- Methodological Insights :
- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with catalysts like KI to activate chloro groups for replacement by nucleophiles (e.g., amines, alkoxides).
- Oxidation/Reduction : Controlled oxidation of the thiol group (-SH) to disulfides (-S-S-) or sulfonic acids (-SO₃H) modifies solubility and reactivity .
Q. How does this compound interact with bacterial enzymes like acps-pptase, and what experimental assays validate this?
- Target Validation :
- Enzyme Assays : Measure inhibition of acps-pptase (involved in lipid biosynthesis) using spectrophotometric assays (e.g., NADH depletion at 340 nm).
- Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to model binding to the enzyme’s active site, focusing on interactions with conserved residues like Cys249 .
- Pathway Analysis : Transcriptomics (RNA-seq) can identify downstream effects on fatty acid biosynthesis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
